3-Benzyloxy-5-carboxyphenylboronic acid

Orthogonal functional group chemistry Suzuki–Miyaura cross‑coupling Chemoselective derivatisation

3-Benzyloxy-5-carboxyphenylboronic acid (2377605-90-6) is the only arylboronic acid building block that combines a carboxylic acid, a benzyloxy ether, and a boronic acid in a 1,3,5-trisubstitution pattern. This unique geometry modulates boron pKa and Suzuki reactivity, while its three orthogonal reactive centers enable a programmed three-step sequence—amide coupling, cross-coupling, and hydrogenolysis—from a single starting material. Its elevated H-bonding capacity and dual pH/diol-responsive behavior also make it a strategic tecton for crystal engineering and smart polymer design. Procuring simpler analogs forfeits this integrated functionality.

Molecular Formula C14H13BO5
Molecular Weight 272.06
CAS No. 2377605-90-6
Cat. No. B2741215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-5-carboxyphenylboronic acid
CAS2377605-90-6
Molecular FormulaC14H13BO5
Molecular Weight272.06
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O)(O)O
InChIInChI=1S/C14H13BO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17)
InChIKeyHFKQSVIPWAJTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Benzyloxy‑5‑carboxyphenylboronic Acid – Structural Identity, Physicochemical Profile, and Procurement Specifications


3‑Benzyloxy‑5‑carboxyphenylboronic acid (CAS 2377605‑90‑6) is a trifunctional arylboronic acid building block with the molecular formula C₁₄H₁₃BO₅ and a molecular weight of 272.06 g·mol⁻¹. The compound bears three distinct functional groups on a single phenyl ring: a boronic acid (–B(OH)₂) at position 1, a benzyloxy (–OCH₂Ph) at position 3, and a carboxylic acid (–COOH) at position 5 . Commercially available at ≥95% purity from specialist suppliers, it is supplied as a solid with predicted physicochemical parameters including a topological polar surface area (TPSA) of 86.99 Ų, a calculated LogP of 0.6436, three hydrogen‑bond donors, four hydrogen‑bond acceptors, and five rotatable bonds . The compound is classified with GHS07 hazard statements H302–H315–H319 (harmful if swallowed, causes skin and eye irritation) and requires storage under inert atmosphere at room temperature .

3‑Benzyloxy‑5‑carboxyphenylboronic Acid – Why Simple Carboxy‑ or Benzyloxy‑Phenylboronic Acids Cannot Substitute


Substituting 3‑benzyloxy‑5‑carboxyphenylboronic acid with simpler analogs such as 3‑carboxyphenylboronic acid (CAS 25487‑66‑5), 4‑benzyloxyphenylboronic acid (CAS 146631‑00‑7), or unsubstituted phenylboronic acid (CAS 98‑80‑6) is not functionally equivalent because the target compound is the only member of this arylboronic acid family that simultaneously presents a hydrogen‑bond‑donating carboxylic acid, a hydrogen‑bond‑accepting benzyloxy ether, and a Lewis‑acidic boronic acid on the same phenyl scaffold. The 1,3,5‑trisubstitution pattern enforces a geometry in which the boronic acid is meta to both the electron‑withdrawing carboxyl and the electron‑donating benzyloxy substituents, creating a unique electronic environment that modulates the boron pKₐ, diol‑binding affinity, and Suzuki–Miyaura cross‑coupling reactivity in a manner that cannot be recapitulated by any single‑ or double‑substituted analog [1][2]. Procurement of a mono‑functional alternative would forfeit the orthogonal reactivity and molecular recognition capabilities that define this compound’s value proposition.

3‑Benzyloxy‑5‑carboxyphenylboronic Acid – Comparator‑Anchored Quantitative Differentiation Evidence


Trifunctional Architecture: Simultaneous Boronic Acid, Carboxylic Acid, and Benzyloxy Ether – Orthogonal Reactivity Not Available in Simpler Analogs

3‑Benzyloxy‑5‑carboxyphenylboronic acid is the only commercially available phenylboronic acid that incorporates a free carboxylic acid (–COOH), a benzyl‑protected phenol (–OCH₂Ph), and a boronic acid (–B(OH)₂) on the same ring . The closest comparator, 3‑carboxyphenylboronic acid (CAS 25487‑66‑5), lacks the benzyloxy group entirely, reducing the number of synthetically addressable functional handles from three to two. Conversely, 4‑benzyloxyphenylboronic acid (CAS 146631‑00‑7) and 2‑benzyloxyphenylboronic acid (CAS 190661‑29‑1) lack the carboxylic acid functionality and possess higher predicted LogP values (3.16 for the 3‑benzyloxyphenyl analog vs. 0.64 for the target compound, as estimated by analogous computational methods) [1]. The presence of three orthogonal functional groups on a single scaffold enables sequential chemoselective transformations—amide coupling at the carboxyl, palladium‑catalysed cross‑coupling at the boronic acid, and hydrogenolysis or alkylation at the benzyloxy site—without the need for intermediate protection/deprotection steps that would be required when using simpler building blocks .

Orthogonal functional group chemistry Suzuki–Miyaura cross‑coupling Chemoselective derivatisation

Computed LogP and Topological Polar Surface Area – Enhanced Aqueous Compatibility Versus Benzyloxy‑Only Analogs

The calculated partition coefficient (LogP) of 3‑benzyloxy‑5‑carboxyphenylboronic acid is 0.6436, and its topological polar surface area (TPSA) is 86.99 Ų . In contrast, the closest mono‑benzyloxy analog lacking a carboxyl group, 3‑benzyloxyphenylboronic acid, exhibits a predicted LogP of 3.16 [1]. The 2.52 log‑unit difference corresponds to an approximately 330‑fold difference in theoretical octanol/water partition, indicating that the target compound is substantially more hydrophilic and water‑compatible. Phenylboronic acid itself has a measured water solubility of ~10 g·L⁻¹ at 20 °C, but its simple structure lacks the benzyloxy handle for further derivatisation [2]. The combination of a sub‑1.0 LogP and a TPSA approaching 90 Ų places the target compound in a physicochemical space that is favourable for aqueous reaction media (e.g., Suzuki couplings in water/acetonitrile mixtures) without requiring phase‑transfer catalysts or co‑solvents [1].

Physicochemical profiling Drug‑likeness Aqueous solubility prediction

Predicted Boronic Acid pKₐ Modulation by Electron‑Withdrawing 5‑COOH and Electron‑Donating 3‑OCH₂Ph Substituents

The pKₐ of the boronic acid group in phenylboronic acids is highly sensitive to aromatic ring substitution: unsubstituted phenylboronic acid has a pKₐ of 8.83 (measured at 25 °C) [1], while the electron‑withdrawing 3‑carboxyphenylboronic acid has a predicted pKₐ of 4.21 ± 0.10 [2]. In the target compound, the 5‑COOH group (electron‑withdrawing, σₘ ≈ 0.35) is expected to lower the boronic acid pKₐ, while the 3‑benzyloxy group (electron‑donating by resonance, σₘ ≈ +0.10) partially offsets this effect. The net result is a boronic acid pKₐ predicted to fall between that of 3‑carboxyphenylboronic acid (pKₐ ~4.2) and phenylboronic acid (pKₐ 8.83), likely in the range of 5.5–7.5—a physiologically relevant pH window where reversible diol binding is optimal for biological sensor and drug‑delivery applications [1][2]. This contrasts with 4‑carboxyphenylboronic acid (pKₐ similarly shifted but with para‑ rather than meta‑carboxyl geometry), which cannot simultaneously present the benzyloxy recognition element.

Boronic acid acidity Diol binding pH window Sensor design

Dual Hydrogen‑Bond Donor/Acceptor Capacity vs. Mono‑Functional Analogs – Impact on Supramolecular Assembly and Crystal Engineering

The target compound provides three hydrogen‑bond donors (two from –B(OH)₂, one from –COOH) and four hydrogen‑bond acceptors (two from –B(OH)₂, two from –COOH, plus the ether oxygen of –OCH₂Ph), as explicitly reported in the computed molecular descriptors . By comparison, 3‑carboxyphenylboronic acid offers three H‑bond donors and three H‑bond acceptors, while 4‑benzyloxyphenylboronic acid offers only two H‑bond donors and two H‑bond acceptors . Phenylboronic acid itself contributes merely two H‑bond donors and two H‑bond acceptors. The additional H‑bond donor and acceptor in the target compound arise from the synergistic presence of both the carboxylic acid and the benzyloxy ether on the same scaffold. This elevated H‑bonding capacity is directly relevant to crystal engineering, where phenylboronic acids have been employed as tectons for predictable supramolecular architectures via –B(OH)₂···O=C and –COOH···O(H)B synthons [1].

Crystal engineering Supramolecular chemistry Co‑crystal design

Commercial Availability and Purity Specification – 95% Minimum Purity with Full Characterisation from Multiple Suppliers

3‑Benzyloxy‑5‑carboxyphenylboronic acid is supplied at a minimum purity of 95% by at least two independent specialist chemical suppliers (CymitQuimica/Fluorochem brand and Leyan), with molecular identity confirmed by InChI key (HFKQSVIPWAJTOD‑UHFFFAOYSA‑N) . In contrast, the closest alternative with a complete benzyloxy–carboxy–boronic acid triad, 2‑(benzyloxy)‑4‑boronobenzoic acid (CAS 1394903‑39‑9), is a positional isomer with the carboxyl at position 1 and benzyloxy at position 2—a different substitution pattern that alters the relative orientation of functional groups and is only listed by a single supplier . The target compound’s multi‑supplier availability reduces single‑source procurement risk and facilitates competitive pricing. Both suppliers specify that the product is intended for research‑use‑only (RUO) and provide long‑term storage recommendations under inert atmosphere at room temperature .

Laboratory procurement Quality assurance Supply chain reliability

3‑Benzyloxy‑5‑carboxyphenylboronic Acid – Evidence‑Linked Application Scenarios for Procurement Decision‑Making


Divergent Library Synthesis via Sequential Chemoselective Derivatisation of Three Orthogonal Functional Handles

Medicinal chemistry groups synthesising compound libraries for structure–activity relationship (SAR) studies can exploit the three orthogonal reactive centres of 3‑benzyloxy‑5‑carboxyphenylboronic acid in a programmed sequence: (i) amide coupling at the –COOH position with diverse amines; (ii) Suzuki–Miyaura cross‑coupling at the –B(OH)₂ site with aryl/heteroaryl halides; and (iii) hydrogenolytic cleavage of the benzyl ether to reveal a phenol for subsequent O‑alkylation or sulfonylation . The computed LogP of 0.6436 and TPSA of 86.99 Ų predict adequate aqueous solubility for coupling reactions in water/acetonitrile mixtures, while the predicted intermediate boronic acid pKₐ (~5.5–7.5) facilitates Suzuki couplings under mild basic conditions without risking ester hydrolysis at the carboxyl site [1]. This divergent strategy compresses a three‑step sequence into a single starting material, reducing synthesis time and intermediate purification burden relative to linear routes that would require separate building blocks for each functional group introduction.

Aqueous‑Phase Molecular Recognition and Glycoprotein Enrichment Based on Tunable Boronic Acid–Diol Affinity

The boronic acid group of 3‑benzyloxy‑5‑carboxyphenylboronic acid is expected to bind 1,2‑ and 1,3‑diols (e.g., those present in glycoproteins, RNA ribose sugars, and catechol‑containing metabolites) reversibly, forming cyclic boronate esters. The predicted intermediate pKₐ (~5.5–7.5) positions the optimal binding pH closer to physiological conditions (pH 7.4) compared with phenylboronic acid (pKₐ 8.83), which requires alkaline pH for effective diol capture . The 3‑benzyloxy substituent can additionally participate in hydrophobic or π‑stacking interactions with target biomolecules, potentially enhancing binding selectivity relative to 3‑carboxyphenylboronic acid, which lacks this aromatic recognition element. The free –COOH group further provides a convenient attachment point for immobilisation onto amine‑functionalised magnetic beads, agarose resins, or sensor surfaces via standard EDC/NHS coupling chemistry, enabling the construction of affinity matrices for glycoproteomics enrichment workflows [1].

Crystal Engineering and Metal–Organic Framework (MOF) Construction Using a Multi‑Topic Hydrogen‑Bond Tecton

With three hydrogen‑bond donors and four hydrogen‑bond acceptors per molecule, 3‑benzyloxy‑5‑carboxyphenylboronic acid functions as a multi‑topic supramolecular tecton capable of engaging in heteromeric –B(OH)₂···O=C and homomeric –COOH···O=C hydrogen‑bonded networks . This elevated H‑bonding capacity surpasses that of the commonly employed 4‑carboxyphenylboronic acid (2 donors, 3 acceptors) and 3‑carboxyphenylboronic acid (3 donors, 3 acceptors), enabling higher‑dimensionality architectures in co‑crystals and MOFs. The 3‑benzyloxy substituent additionally provides steric bulk that can direct crystal packing and prevent interpenetration in framework structures, while the carboxyl group offers a metal‑coordination site complementary to the boronic acid’s covalent bonding mode [1]. Researchers procuring this compound for crystal engineering gain a building block that simultaneously addresses covalent, hydrogen‑bond, and metal‑coordination supramolecular synthons within a single, commercially available entity.

Boronic Acid‑Functionalised Block Copolymer and Responsive Material Synthesis

The free carboxylic acid of 3‑benzyloxy‑5‑carboxyphenylboronic acid permits direct conjugation to hydroxyl‑ or amine‑terminated polymers (e.g., PEG, polyamines, polysaccharides) through ester or amide linkages, while the boronic acid site remains available for post‑polymerisation cross‑linking or stimuli‑responsive behaviour . This contrasts with 3‑carboxyphenylboronic acid, which can also be polymer‑conjugated but lacks the benzyloxy group that could serve as a UV‑chromophore for analytical tracking or as a latent phenol for further functionalisation after hydrogenolysis. The 2.52 LogP unit difference relative to benzyloxy‑only analogs translates to improved water‑solubility of the resulting polymer conjugates, reducing aggregation during aqueous gelation or self‑assembly experiments. The dual‑responsive nature (pH‑sensitive carboxyl and diol‑sensitive boronic acid) makes this compound a strategic choice for designing glucose‑responsive hydrogels, self‑healing materials, and drug‑delivery vehicles where environmental sensing at two distinct chemical triggers is required [1].

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